

A Head-to-Head Preclinical Comparison of Novel DPP1 Inhibitors

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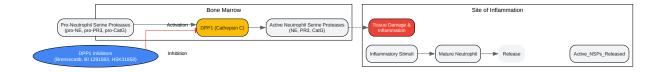
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of three leading Dipeptidyl Peptidase 1 (DPP1) inhibitors: brensocatib, BI 1291583, and HSK31858. DPP1, also known as Cathepsin C, is a critical enzyme in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). Dysregulation of NSP activity is implicated in a variety of inflammatory diseases. By inhibiting DPP1, these compounds aim to reduce the downstream inflammatory cascade driven by activated NSPs. This guide summarizes key preclinical data to facilitate an objective comparison of their performance.

Mechanism of Action: DPP1 Inhibition

DPP1 inhibitors act upstream in the inflammatory pathway by preventing the activation of NSPs within neutrophils during their maturation in the bone marrow. This leads to the circulation of neutrophils with a reduced capacity to release active, tissue-damaging proteases at sites of inflammation.





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DPP1 signaling pathway and point of inhibition.

In Vitro Potency and Selectivity

The in vitro potency of DPP1 inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against DPP1 is a standard measure of this potency.

Compound	Target	IC50 (nM)	Selectivity	Binding Mechanism
Brensocatib	Human DPP1	12.5[1]	Selective over related proteases like DPP4 and DPP8/9[2]	Reversible[3]
BI 1291583	Human CatC (DPP1)	0.9[4]	>6000-fold selective over related cathepsins[4]	Covalent, Reversible[5]
HSK31858	Recombinant DPP1	3.7[1]	Potent and highly selective[6]	Reversible[1]

Preclinical In Vivo Efficacy



Preclinical in vivo studies in rodent models are crucial for evaluating the translation of in vitro potency to in vivo target engagement and pharmacological effect. A common model involves challenging animals with lipopolysaccharide (LPS) to induce a neutrophilic inflammatory response.

Compound	Animal Model	Key Findings
Brensocatib	Mouse and Rat	Showed dose-dependent reduction in NSP activities, with mice exhibiting a greater reduction than rats. In mice, CatG activity was most reduced, followed by NE, and then PR3. In rats, PR3 was most reduced, followed by CatG, and then NE[3].
BI 1291583	Mouse (LPS-challenge)	Demonstrated dose- dependent, almost-complete inhibition of NE and PR3 activity in bronchoalveolar lavage fluid (BALF) neutrophils. Exhibited up to 100 times higher exposure in the bone marrow compared to plasma[5].
HSK31858	Rat	Exhibited comparable inhibitory potency on NE activities in rat bone marrow cells to brensocatib (unpublished data mentioned in a publication)[1].

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of



these DPP1 inhibitors.

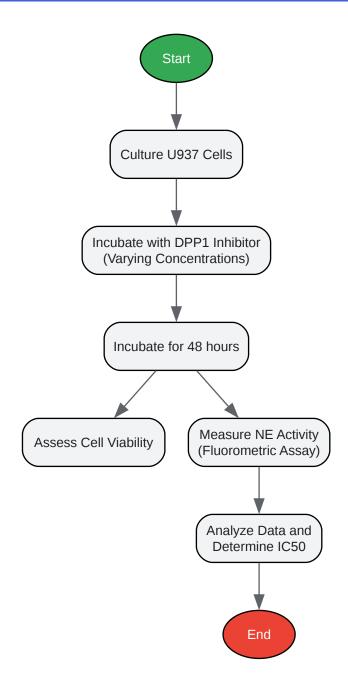
DPP1/Cathepsin C Enzymatic Activity Assay

- Principle: The inhibitory activity of the compounds on DPP1/Cathepsin C is determined using a fluorometric assay. The enzyme cleaves a specific substrate, releasing a fluorescent molecule, and the reduction in fluorescence in the presence of the inhibitor is measured.
- · General Protocol:
 - Recombinant human DPP1/Cathepsin C is incubated with the test compound at various concentrations.
 - A fluorogenic substrate specific for the enzyme is added to initiate the reaction.
 - The fluorescence intensity is measured over time using a plate reader.
 - The IC50 value is calculated by fitting the concentration-response data to a non-linear regression curve[3].

In Vitro Neutrophil Elastase (NE) Activation Assay

- Principle: This assay assesses the ability of the inhibitors to prevent the activation of NE in a human neutrophil progenitor cell line, such as U937 cells.
- · General Protocol:
 - Human myeloid neutrophil progenitor cells (e.g., U937) are cultured and incubated with the test compound at various concentrations for a specified period (e.g., 48 hours).
 - Cell viability is assessed to ensure the inhibitor is not cytotoxic.
 - NE activity in the cell lysate or supernatant is measured using a fluorescent substrate.
 - The concentration-dependent inhibition of NE activation is determined[3].





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